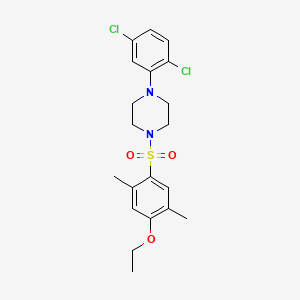

![molecular formula C23H20N6O B2439028 N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795087-01-2](/img/structure/B2439028.png)

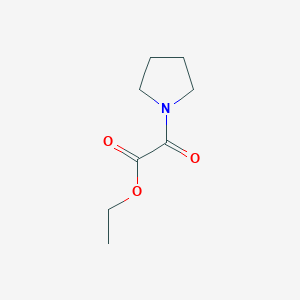

N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are aromatic compounds that have a wide range of biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Synthesis Analysis

The synthesis of indole derivatives often involves reactions between tryptamine and other compounds . For example, one compound was prepared by reacting tryptamine and naproxen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent .Molecular Structure Analysis

The structure of indole derivatives is determined using various techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .科学的研究の応用

Antimicrobial Agents

- Synthesis of Pyrrole Derivatives: Research on pyrrole derivatives, including those similar to the queried compound, has shown promise in developing new antimicrobial agents. For example, ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates were transformed into compounds exhibiting significant anti-staphylococcus and antifungal activities against strains like Candida albicans and Aspergillus niger (Biointerface Research in Applied Chemistry, 2020).

Anticancer Applications

- Triazole Derivatives in Cancer Research: A study involved synthesizing triazole derivatives and testing their cytotoxicity against various cancer cell lines, including melanoma, breast cancer, and pancreatic carcinoma. These compounds showed potential as anticancer agents, especially in 3D cell cultures (Pharmaceuticals, 2022).

Molecular Docking and Drug Development

- Molecular Docking Studies: Synthesized compounds, including those with triazole structures, were subject to in silico molecular docking studies against various enzymes and receptors. These studies aid in predicting the biological activity of these compounds, potentially leading to new drug discoveries (Current issues in pharmacy and medicine: science and practice, 2019).

Antifungal Activity

- Novel Triazolylindole Derivatives: A series of novel triazolylindole derivatives were synthesized and evaluated for their antifungal activity, highlighting the potential of triazole derivatives in treating fungal infections (International research journal of pharmacy, 2014).

Corrosion Inhibition

- Triazole Derivatives as Corrosion Inhibitors: Triazole derivatives have been investigated as potential corrosion inhibitors, particularly for mild steel in acidic environments. These compounds showed high inhibition performance, underscoring their potential in industrial applications (RSC Advances, 2021).

Drug Design and Optimization

- Optimization for Allosteric Modulation: Indole derivatives similar to the queried compound have been studied for their role in allosteric modulation of receptors. Optimizing chemical functionalities of these compounds can significantly impact their binding affinity and efficacy (Journal of Medicinal Chemistry, 2014).

作用機序

Target of Action

Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system . Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

Mode of Action

Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives, on the other hand, are involved in various physiological processes, such as sleep, cognition, memory, temperature regulation, and behavior .

Biochemical Pathways

Naproxen is known to affect the arachidonic acid pathway, leading to the synthesis of prostaglandins and thromboxanes . Tryptamine derivatives are involved in various biochemical pathways related to neuromodulation .

Result of Action

Based on the known effects of similar compounds, we can infer that it may have analgesic, anti-inflammatory, and neuromodulatory effects .

特性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O/c30-22(24-13-12-17-16-25-20-11-5-4-10-19(17)20)21-23(28-14-6-7-15-28)29(27-26-21)18-8-2-1-3-9-18/h1-11,14-16,25H,12-13H2,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPUVNONDVSUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

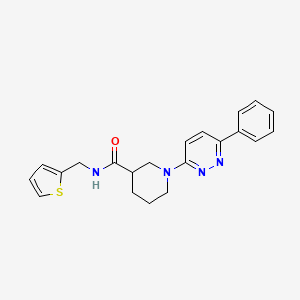

![3-Methyl-6-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2438946.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)thio)butan-1-one](/img/structure/B2438949.png)

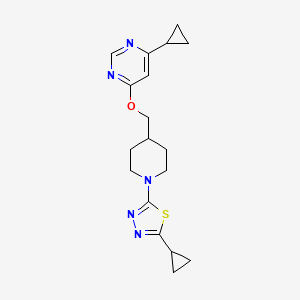

![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2438959.png)

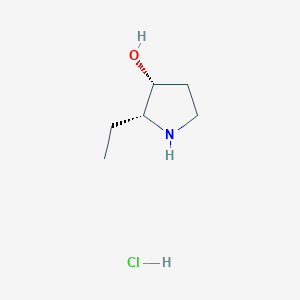

![(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine](/img/structure/B2438960.png)

![Methyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2438965.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6,7-difluoro-2-[4-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2438968.png)